molecular formula C7H18N2 B1370371 N1,N1,3-Trimethylbutane-1,3-diamine CAS No. 933738-55-7

N1,N1,3-Trimethylbutane-1,3-diamine

Cat. No. B1370371
M. Wt: 130.23 g/mol
InChI Key: XJZJEGHBTQCDKG-UHFFFAOYSA-N
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Description

N1,N1,3-Trimethylbutane-1,3-diamine is a chemical compound with the molecular formula C7H18N2 . It is a white to yellow solid and is primarily used in the industrial sector . It can serve as an intermediate for dyes, rubber chemicals, and optical brighteners . It can also be used in organic synthesis reactions, such as producing nitrogen-containing compounds or as a ligand in metal coordination chemistry .


Synthesis Analysis

N1,N1,3-Trimethylbutane-1,3-diamine can be synthesized through a reaction involving 1,3-butanediamine and a methylating agent (such as chloromethane and methyl chloroacetate) .


Molecular Structure Analysis

The molecular structure of N1,N1,3-Trimethylbutane-1,3-diamine is represented by the InChI code: 1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H . The molecular weight of this compound is 130.23 .


Physical And Chemical Properties Analysis

N1,N1,3-Trimethylbutane-1,3-diamine has a molecular weight of 130.23 . It is a white to yellow solid . The boiling point is predicted to be 158.1°C .

Scientific Research Applications

Complexation Behavior with Metals

Research by Halimehjani et al. (2019) delved into the synthesis and characterization of metal dithiocarbamate complexes using diamines, including those similar to N1,N1,3-Trimethylbutane-1,3-diamine. They explored how these complexes interact with metals, providing insights into their potential application in material sciences and catalysis (Halimehjani et al., 2019).

Crystal Polymorphs and DFT Calculations

Tokutome and Okuno (2013) investigated a compound structurally related to N1,N1,3-Trimethylbutane-1,3-diamine, focusing on its crystal polymorphs. Their work contributes to understanding the molecular structure and interactions in crystalline forms of such compounds (Tokutome & Okuno, 2013).

Polymerization Applications

Kwon et al. (2017) synthesized novel Zn(II) complexes with ligands similar to N1,N1,3-Trimethylbutane-1,3-diamine, demonstrating their effectiveness in catalyzing the ring-opening polymerization of rac-lactide. This indicates potential applications in producing polylactic acid, a biodegradable and bioactive thermoplastic aliphatic polyester (Kwon et al., 2017).

Optical Characterization

Kozak et al. (2011) reported on the optical characterization of nanocrystalline diamond films modified with organosilane-coupling agents, including compounds analogous to N1,N1,3-Trimethylbutane-1,3-diamine. Their findings have implications for biosensor applications (Kozak et al., 2011).

CO2 Adsorption

Research by Sim et al. (2020) involved the synthesis of a diaminosilane, related to N1,N1,3-Trimethylbutane-1,3-diamine, for use as a CO2 adsorbent. Their findings are crucial for developing new materials for carbon capture and storage (Sim et al., 2020).

Safety And Hazards

N1,N1,3-Trimethylbutane-1,3-diamine is a chemical that requires careful handling due to its toxicity. Contact or inhalation can cause irritation and corrosion . Therefore, appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn during handling . It should be kept away from sources of ignition and oxidizing agents .

properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJEGHBTQCDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627998
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,3-Trimethylbutane-1,3-diamine

CAS RN

933738-55-7
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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